3-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one is a complex organic compound that features a unique combination of a thiazole ring, a chlorophenyl group, and a chromenone structure
Mechanism of Action
Target of Action
It’s known that compounds with similar structures, such as indole derivatives and thiazoles, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on the properties of similar compounds, it can be inferred that zinc00868243 might interact with its targets by binding to them, thereby modulating their activity . This interaction could lead to changes in cellular processes, potentially influencing cell proliferation, apoptosis, and antioxidant defenses .
Biochemical Pathways
It’s known that zinc, a component of the compound, plays a crucial role in numerous physiological processes, including cell cycle progression, immune functions, and many other physiological procedures
Pharmacokinetics
It’s known that the bioavailability of similar compounds, such as indole derivatives, is influenced by factors like the compound’s solubility, the presence of transport proteins, and the ph of the environment .
Result of Action
Based on the properties of similar compounds, it can be inferred that zinc00868243 might have various biological activities, potentially influencing cell proliferation, apoptosis, and antioxidant defenses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of ZINC00868243. Factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions.
Next, the chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction. The final step involves the formation of the chromenone structure, which can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
4-chlorophenylthiazole derivatives: These compounds share the thiazole and chlorophenyl moieties but differ in other structural aspects.
Chromenone derivatives: Compounds with similar chromenone structures but different substituents.
Uniqueness
What sets 3-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-[2-(4-chloroanilino)-1,3-thiazol-4-yl]-8-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O3S/c1-24-16-4-2-3-11-9-14(18(23)25-17(11)16)15-10-26-19(22-15)21-13-7-5-12(20)6-8-13/h2-10H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMWIZVCBNRDAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=CSC(=N3)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.